2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one is a complex organic compound characterized by its unique structural features This compound contains a chloropropenyl group, a sulfanyl group, and a methoxycycloheptatrienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-chloroprop-2-en-1-yl isothiouronium chloride with appropriate reagents under controlled conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired sulfanyl compound . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
- 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Uniqueness
Compared to similar compounds, 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
88050-63-9 |
---|---|
Molecular Formula |
C11H11ClO2S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enylsulfanyl)-5-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H11ClO2S/c1-8(12)7-15-11-6-4-9(14-2)3-5-10(11)13/h3-6H,1,7H2,2H3 |
InChI Key |
QBQPBCNGZMVUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C(=O)C=C1)SCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.